molecular formula C22H29ClN2O2 B13779162 Quinine, ethochloride CAS No. 63717-07-7

Quinine, ethochloride

Cat. No.: B13779162
CAS No.: 63717-07-7
M. Wt: 388.9 g/mol
InChI Key: NLVVRLKFCOJPRR-NYHCBIMJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinine ethochloride is a derivative of quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethochloride, like its parent compound, has applications in medicine, particularly in the treatment of malaria and other parasitic diseases .

Preparation Methods

The preparation of quinine ethochloride typically involves the transformation of quinine sulfate to quinine, followed by its dispersion in a dispersing agent. Hydrochloric acid or hydrogen chloride gas is then added to react with quinine, resulting in the formation of quinine hydrochloride through crystallization . This method is environmentally friendly and uses common acids, bases, and solvents with low toxicity.

Chemical Reactions Analysis

Quinine ethochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinine ethochloride has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of quinine ethochloride is not fully understood. it is known to act as a blood schizonticide, targeting the food vacuoles of Plasmodium falciparum, the parasite responsible for malaria . Quinine ethochloride interferes with the parasite’s ability to metabolize hemoglobin, leading to its death. It also affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .

Comparison with Similar Compounds

Quinine ethochloride can be compared with other similar compounds, such as:

These compounds share similar therapeutic applications but differ in their chemical structures and specific uses. Quinine ethochloride is unique in its combination of antimalarial and muscle-relaxant properties.

Properties

CAS No.

63717-07-7

Molecular Formula

C22H29ClN2O2

Molecular Weight

388.9 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride

InChI

InChI=1S/C22H29N2O2.ClH/c1-4-15-14-24(5-2)11-9-16(15)12-21(24)22(25)18-8-10-23-20-7-6-17(26-3)13-19(18)20;/h4,6-8,10,13,15-16,21-22,25H,1,5,9,11-12,14H2,2-3H3;1H/q+1;/p-1/t15?,16?,21-,22+,24?;/m1./s1

InChI Key

NLVVRLKFCOJPRR-NYHCBIMJSA-M

Isomeric SMILES

CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]

Canonical SMILES

CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.